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Compound of Interest

4-Amino-5-bromomethyl-2-
Compound Name:
methylpyrimidine

Cat. No.: B1594988

4-Amino-5-bromomethyl-2-methylpyrimidine is a heterocyclic organic compound of
significant interest in synthetic and medicinal chemistry. As a substituted pyrimidine, it belongs
to a class of compounds that are fundamental components of nucleic acids (cytosine and
thymine) and play crucial roles in a vast array of biological processes.[1][2] Its true value in
research and development, however, lies in its specific functionalization: the presence of a
highly reactive bromomethyl group attached to the pyrimidine core.

This reactive handle makes it an exceptionally versatile precursor for constructing more
complex molecules. Most notably, it is a critical intermediate in the total synthesis of Thiamine
(Vitamin B1), a vital nutrient for human health.[3][4] The molecule consists of a 4-
aminopyrimidine ring linked to a thiazole ring via a methylene bridge, and 4-amino-5-
bromomethyl-2-methylpyrimidine provides the essential pyrimidine moiety.[4][5] Beyond its
role in vitamin synthesis, its ability to undergo facile nucleophilic substitution reactions makes it
a valuable scaffold for generating libraries of novel compounds in drug discovery programs
targeting a wide range of diseases.[1][6]

This guide provides a comprehensive overview of the core chemical properties, synthesis,
reactivity, and applications of 4-amino-5-bromomethyl-2-methylpyrimidine, tailored for
researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties
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A thorough understanding of a compound's fundamental properties is the bedrock of its
effective application in synthesis and research.

Chemical Identifiers

o |[UPAC Name: 5-(bromomethyl)-2-methylpyrimidin-4-amine

e Common Synonyms: (4-Amino-2-methyl-5-pyrimidinyl)methyl bromide
o Molecular Formula: CeHsBrNs

e Molecular Weight: 202.05 g/mol

o CAS Number: The hydrobromide salt, 4-Amino-2-methyl-5-(bromomethyl)pyrimidine
hydrobromate, is a common form and has a specific CAS number.[3] The free base is a
direct precursor.

Chemical Structure

The structure features a pyrimidine ring substituted with a methyl group at position 2, an amino
group at position 4, and a bromomethyl group at position 5.

Caption: Structure of 4-Amino-5-bromomethyl-2-methylpyrimidine.

Physicochemical Data Summary

The properties of this compound, particularly its physical state and solubility, dictate the
conditions required for its storage, handling, and use in reactions. While data for the free base
can be sparse, related structures provide a strong indication of its characteristics. The
analogous compound 2-Amino-5-bromo-4-methylpyrimidine is a solid at room temperature.[7]
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Property

Value | Description

Rationale | Source

Physical State

Typically an off-white to beige

solid or powder.

Heterocyclic compounds with
this molecular weight are
generally solids at room

temperature.[7]

Moderately soluble in polar

organic solvents like DMSO,

The amino group can

participate in hydrogen

Solubility ) ) ) )
Methanol (with heating), and bonding, conferring some polar
slightly soluble in water. solvent solubility.[8]
The aminopyrimidine moiety
can be susceptible to
. Air sensitive; should be stored oxidation. The bromomethyl
Stability

under an inert atmosphere.

group is reactive and can
degrade over time or with

exposure to moisture.

Storage Conditions

Store in a cool, dry, well-
ventilated place, often
refrigerated (-20°C to 8°C) and
protected from light.

To prevent degradation and
maintain reactivity for
synthesis.[9][10]

Synthesis and Manufacturing

The synthesis of 4-amino-5-bromomethyl-2-methylpyrimidine is a multi-step process that

requires careful control of reaction conditions to achieve good yields and purity. One prominent

method involves building the pyrimidine ring from acyclic precursors.

Representative Synthetic Pathway

A common industrial synthesis route starts from simple, inexpensive materials like 3-

methoxypropionitrile and proceeds through several intermediates to form the pyrimidine ring,

which is then brominated.[3]
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Caption: Synthetic workflow for 4-amino-5-bromomethyl-2-methylpyrimidine.

Step-by-Step Synthesis Protocol (lllustrative)

The following protocol is based on a patented method and serves as an illustrative example of
the synthesis of the hydrobromide salt.[3]

Expertise & Causality: This pathway is efficient because it builds the complexity of the molecule
sequentially. The initial Claisen condensation creates a key B-dicarbonyl equivalent, which is
primed for cyclization with acetamidine to form the pyrimidine core. The final step with
hydrobromic acid not only cleaves the methyl ether but also installs the crucial bromo group
and forms the stable hydrobromide salt in one pot.

Protocol:

e Step 1: Formylation: 3-Methoxypropionitrile is reacted with ethyl formate in the presence of a
strong base like sodium methoxide in a suitable solvent (e.g., tetrahydrofuran) at a controlled
temperature (e.g., 0°C) to yield a formylated intermediate sodium salt.

o Step 2: Methylation: The intermediate sodium salt is then reacted with a methylating agent,
such as dimethyl sulfate, to produce a methylated intermediate. This reaction is typically
carried out in a solvent like dichloromethane at low temperatures.

o Step 3: Pyrimidine Ring Formation (Condensation): The methylated intermediate is
condensed with acetamidine hydrochloride in a solvent like ethanol. This cyclization reaction
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forms the core 4-amino-2-methylpyrimidine ring, yielding 4-amino-5-methoxymethyl-2-
methylpyrimidine.

e Step 4: Bromination and Salt Formation: The resulting pyrimidine intermediate is treated with
hydrobromic acid. This step achieves the conversion of the methoxymethyl group into the
desired bromomethyl group, furnishing the final product, 4-amino-2-methyl-5-
(bromomethyl)pyrimidine hydrobromate.[3]

Trustworthiness & Self-Validation: Each step of this synthesis can be monitored using standard
analytical techniques like Thin Layer Chromatography (TLC) to track the consumption of
starting materials and the formation of products. The identity and purity of the final product
must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Derivatization

The synthetic utility of 4-amino-5-bromomethyl-2-methylpyrimidine is dominated by the
reactivity of the C5-bromomethyl group.

Core Reactivity: Nucleophilic Substitution

The bromine atom is an excellent leaving group. The carbon to which it is attached is benzylic-
like (adjacent to an aromatic ring system), which stabilizes the transition state of Sn2 reactions
and any potential Sn1 carbocation intermediate. This makes the methylene carbon highly
electrophilic and susceptible to attack by a wide range of nucleophiles.

:’ Example Nucleophiles |
|

1

| I

! Thiazole Moiety . N !

i (e.g., for Thiamine) ( Amines (Rz2NH) ) (Thl0|5 (RSH)) (Alcohuls (ROH)) E
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Caption: Reactivity of 4-amino-5-bromomethyl-2-methylpyrimidine.

Key Application: Thiamine Synthesis

The most prominent reaction is its use in the final step of thiamine synthesis. Here, the nitrogen
atom of the thiazole ring acts as the nucleophile, attacking the bromomethyl carbon. This
reaction forms the methylene bridge that links the pyrimidine and thiazole moieties, creating the
thiamine scaffold.[4][5]

o Reaction: 4-Amino-5-bromomethyl-2-methylpyrimidine + 4-methyl-5-(2-
hydroxyethyl)thiazole — Thiamine

This condensation is a quaternization reaction, as it forms a positively charged thiazolium ring.

[4]

Derivatization in Drug Discovery

The ease of substitution at the bromomethyl position makes this compound a powerful tool in
medicinal chemistry.[1] By reacting it with various nucleophiles, chemists can rapidly generate
a diverse library of analogues for biological screening.[11][12]

+ With Amines: Reaction with primary or secondary amines yields 5-(aminomethyl) derivatives,
allowing for the introduction of various side chains to probe interactions with biological
targets.

» With Thiols: Reaction with thiols produces 5-(thiomethyl) derivatives, which can be valuable
for targeting cysteine residues in proteins or for modifying solubility and electronic properties.

» With Alcohols/Phenols: Reaction with alcohols or phenols gives 5-(alkoxymethyl) or 5-
(phenoxymethyl) ethers, providing another avenue for structural modification.

This strategy is foundational in modern drug discovery, enabling the systematic exploration of
chemical space to optimize potency, selectivity, and pharmacokinetic properties.[6] The
pyrimidine core itself is a well-established "privileged scaffold" found in numerous approved
drugs, particularly kinase inhibitors used in oncology.[1][2]
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Safety and Handling

Working with reactive brominated compounds requires strict adherence to safety protocols.
While a specific MSDS for the title compound should always be consulted, data from
analogous structures like 4-Amino-5-bromopyrimidine and 2-Amino-5-bromopyrimidine provide
a strong basis for hazard assessment.[10][13]

e Hazard Identification:

o

Skin Irritation: Causes skin irritation.[13][14]

o

Eye Irritation: Causes serious eye irritation.[13][14]

[¢]

Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[10][14]

[¢]

Toxicity: May be harmful if swallowed.[13]
 Recommended Handling Procedures:

o Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
[15]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile),
safety glasses with side shields or goggles, and a lab coat.[14][15]

o Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands
thoroughly after handling.[10][13]

o Storage:
o Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

o For long-term stability, storage under an inert gas (e.g., argon or nitrogen) at refrigerated
temperatures is recommended.[9]

Conclusion
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4-Amino-5-bromomethyl-2-methylpyrimidine is more than just a chemical intermediate; it is
a cornerstone of both industrial vitamin synthesis and modern medicinal chemistry. Its value is
derived from a stable, biologically relevant pyrimidine core functionalized with a highly reactive
bromomethyl group. This unique combination provides a reliable and versatile entry point for
the synthesis of thiamine and the discovery of novel therapeutics. For researchers and drug
development professionals, a deep understanding of its properties, reactivity, and handling is
essential to fully exploit its potential in creating molecules that can impact human health.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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